(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a morpholine ring substituted with two methyl groups and a tetrazole ring substituted with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The morpholine ring can be synthesized separately by reacting diethanolamine with sulfuric acid, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the tetrazole and trifluoromethoxyphenyl groups.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Trifluoromethoxyphenyl compounds: Molecules containing the trifluoromethoxyphenyl group but different core structures.
Uniqueness
The uniqueness of (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O3/c1-9-7-22(8-10(2)25-9)14(24)13-19-21-23(20-13)11-3-5-12(6-4-11)26-15(16,17)18/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMGVWKCCBEWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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